6-Azaspiro[2.5]octan-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
6-azaspiro[2.5]octan-2-amine |
InChI |
InChI=1S/C7H14N2/c8-6-5-7(6)1-3-9-4-2-7/h6,9H,1-5,8H2 |
InChI Key |
VTKUCUXIYOGDKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC2N |
Origin of Product |
United States |
Structural Significance of Spirocyclic Ring Systems in Contemporary Organic Chemistry
Spirocyclic compounds, characterized by two rings connected by a single common atom, are gaining increasing attention in organic chemistry and drug discovery. bldpharm.com Their inherent three-dimensional nature distinguishes them from flat, aromatic systems. bldpharm.com This spatial complexity, often measured by the fraction of sp³ hybridized carbons (Fsp³), is a desirable trait in modern drug design. bldpharm.com A higher Fsp³ value often correlates with improved physicochemical properties and a greater likelihood of clinical success. bldpharm.com
The rigidity of the spirocyclic scaffold is another key advantage. It locks the conformation of a molecule, which can lead to an optimized orientation of functional groups for binding to biological targets. chemshuttle.com This pre-organization of pharmacophores can enhance binding affinity and selectivity. chemshuttle.com Furthermore, the introduction of spirocyclic motifs has been shown to improve properties such as aqueous solubility, metabolic stability, and lipophilicity, while also potentially reducing off-target effects. bldpharm.com
Conceptual Framework of 6 Azaspiro 2.5 Octane Motifs in Chemical Research
The compact nature of the 6-azaspiro[2.5]octane framework can offer advantages in terms of steric interactions and binding to specific biological targets. Derivatives of this scaffold have been investigated for their potential as small-molecule agonists for the human glucagon-like peptide-1 (GLP-1) receptor, highlighting its relevance in the development of therapeutics for metabolic diseases. nih.gov The ability to modify substituents on both the cyclopropane (B1198618) and piperidine (B6355638) rings allows for fine-tuning of the molecule's properties and biological activity.
Role of 6 Azaspiro 2.5 Octan 1 Amine As a Versatile Building Block in Advanced Synthetic Strategies
Established Synthetic Routes to the 6-Azaspiro[2.5]octane Core
The construction of the 6-azaspiro[2.5]octane nucleus is a key challenge for chemists. Various methods have been developed, ranging from multistep cyclization reactions to advanced stereoselective enzymatic processes.
Multistep Cyclization Protocols for Spirocyclic Amine Formation
The formation of the 6-azaspiro[2.5]octane core often involves multi-step synthetic sequences that build the spirocyclic system through carefully planned cyclization reactions. smolecule.com These routes typically begin with precursors that contain the necessary carbon and nitrogen functionalities. smolecule.com
One documented method for synthesizing the hydrochloride salt of 6-azaspiro[2.5]octane starts with (1-cyanomethyl-cyclopropyl)-acetonitrile. evitachem.com This dinitrile undergoes a chemoselective reduction and hydrolysis sequence catalyzed by titanium(IV) isopropoxide in toluene. The reaction is conducted at 60°C, followed by treatment with hydrochloric acid to yield the final hydrochloride salt as a yellow powder. evitachem.com
Another common approach for related N-substituted derivatives, such as 6-methyl-6-azaspiro[2.5]octane, involves the reaction of cyclohexanone (B45756) with ammonia (B1221849) and sodium hypochlorite. This method is noted for its efficiency, particularly when carried out in a microreaction system which allows for precise control over reaction parameters like temperature and time.
A general overview of a multi-step cyclization process is provided below:
| Step | Description | Starting Material Example | Reagents/Conditions Example | Product |
| 1 | Dinitrile Cyclization | (1-cyanomethyl-cyclopropyl)-acetonitrile | 1. Titanium(IV) isopropoxide, Toluene, 60°C | 6-Azaspiro[2.5]octane |
| 2 | Acid Salt Formation | 6-Azaspiro[2.5]octane | 2. Hydrochloric acid, Room Temp | 6-Azaspiro[2.5]octane hydrochloride evitachem.com |
Stereoselective Approaches to Azaspiro[2.5]octane Scaffolds
Given the three-dimensional nature of the spirocyclic core, controlling the stereochemistry is crucial for its application in drug development. Asymmetric catalytic methods for the synthesis of azaspiroalkanes have been a significant area of research.
A cutting-edge approach utilizes an engineered carbene transferase platform for the stereodivergent cyclopropanation of unsaturated exocyclic N-heterocycles. chemrxiv.org This biocatalytic method can produce a wide range of structurally diverse and pharmaceutically relevant azaspiro[2.y]alkanes in high yields (up to >99%) and with excellent diastereo- and enantioselectivity. chemrxiv.org These engineered enzymes, based on protoglobin, can operate on a gram scale at high substrate concentrations without the need for organic co-solvents. chemrxiv.org For instance, Genentech demonstrated that substituting an aromatic linker with an azaspiro[2.5]octane scaffold improved the binding potency of a nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor. chemrxiv.org
Another powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines. beilstein-journals.org While demonstrated for the synthesis of 1-phenyl-2-azaspiro[3.4]octane, the methodology is relevant. beilstein-journals.org This three-step process involves the highly diastereoselective addition of a cycloalkanecarboxylate anion to a chiral N-tert-butanesulfinyl aldimine, followed by reduction of the ester and an intramolecular nucleophilic substitution to form the spirocycle. beilstein-journals.org
| Method | Catalyst/Auxiliary | Key Features | Stereoselectivity | Ref. |
| Enzymatic Cyclopropanation | Engineered Carbene Transferase | Gram-scale, aqueous conditions, high substrate loading | Excellent (dr >99.5:0.5, er >99.5:0.5) | chemrxiv.org |
| Asymmetric Synthesis | Chiral N-tert-butanesulfinyl imines | Diastereoselective addition, intramolecular cyclization | High diastereoselectivity | beilstein-journals.org |
Functionalization and Diversification Strategies for this compound
Once the core is formed, functionalization allows for the introduction of diverse chemical groups to modulate the compound's properties. The introduction of an amine group at the spirocyclic C1 position is a key transformation to produce the target compound.
Introduction of Amino and Related Functionalities at Spirocyclic Positions
The direct synthesis of this compound is not extensively detailed in readily available literature, but the existence of various C1-substituted derivatives implies viable synthetic pathways. For example, compounds such as N-methyl-N-[(1,3-thiazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine are commercially available, indicating established synthetic routes. sigmaaldrich.com
One potential strategy is reductive amination. The conversion of spiro[2.5]octane-5,7-dione intermediates to the related 1-oxa-2-azaspiro[2.5]octane involves reductive amination followed by cyclization, a process requiring careful control of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com A similar transformation on a 6-azaspiro[2.5]octan-1-one precursor could yield the desired 1-amine.
Furthermore, the synthesis of related structures provides insight. For example, tert-butyl 2-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate, which features a carbamoyl (B1232498) group (a related amide functionality) at a spirocyclic position, is known. chemshuttle.com The synthesis of heterospirocyclic amino azirines has also been achieved, demonstrating methods to create amino groups on spiro-like carbon atoms. uzh.ch The 6-azaspiro[2.5]octane hydrochloride itself can serve as an aminating agent, facilitating the introduction of amino groups into other molecules. evitachem.com
Preparation of Substituted Azaspiro[2.5]octane Derivatives
A wide array of substituted 6-azaspiro[2.5]octane derivatives has been synthesized, showcasing the scaffold's versatility. These substitutions can occur at the nitrogen atom of the piperidine (B6355638) ring or on the cyclopropane (B1198618) ring.
The nitrogen at position 6 can be readily alkylated. For example, 6-methyl-6-azaspiro[2.5]octane is a known derivative. The nitrogen can also be part of an amide or carbamate (B1207046), as seen in the synthesis of ethyl 1,1,2,2-tetracyano-6-azaspiro[2.5]octane-6-carboxylate. researchgate.net This highlights the ability to protect or functionalize the nitrogen as needed during a synthetic sequence.
The cyclopropane ring can also be heavily substituted. The aforementioned tetracyano derivative is a prime example, created through electro-organic synthesis, which offers an alternative to traditional methods for achieving chemo-, regio-, and stereoselective syntheses. researchgate.net
| Derivative Name | Point of Substitution | Synthetic Method Highlight | Ref. |
| 6-Methyl-6-azaspiro[2.5]octane | N6-position (piperidine) | Reaction of cyclohexanone with ammonia and sodium hypochlorite | |
| Ethyl 1,1,2,2-tetracyano-6-azaspiro[2.5]octane-6-carboxylate | C1, C2 (cyclopropane) and N6 | Electro-organic synthesis | researchgate.net |
Synthesis of Complex Architectures Incorporating the 6-Azaspiro[2.5]octane Fragment
The true value of the 6-azaspiro[2.5]octane scaffold is realized when it is incorporated as a building block into larger, more complex molecules with significant biological activity.
A notable example is the multi-step synthesis of 1-Methyl-6-[2-[methyl(1,3-thiazol-2-yl)amino]-6-azaspiro[2.5]octane-6-carbonyl]pyridin-2-one. This complex molecule involves the formation of the spirocyclic structure and its subsequent linkage to a pyridinone moiety, demonstrating the scaffold's utility in constructing sophisticated chemical entities.
In another significant application, a series of 6-azaspiro[2.5]octane molecules were systematically optimized to create potent small-molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor. researchgate.net This work, which led to compounds analogous to the clinical candidate danuglipron (B610018), underscores the scaffold's power in developing oral therapeutics for metabolic diseases. researchgate.net The rigid spirocyclic structure is believed to contribute to enhanced binding affinity by pre-organizing the pharmacophores into an optimal configuration for receptor interaction. chemshuttle.com
Construction of N-P Containing Heterocyclic Systems (e.g., Pyrido[1,2-c]quinazoline and Diazaphosphepine)
The 6-azaspiro[2.5]octane fragment is integral to the synthesis of novel nitrogen-phosphorus (N-P) containing polycyclic systems. Researchers have successfully synthesized hexahydrospiro[cyclopropane-1,10'-pyrido[1,2-c]quinazoline] and 2-λ⁵-benzo[f] Current time information in Bangalore, IN.rsc.orgnuph.edu.uadiazaphosphepine derivatives. nuph.edu.uasemanticscholar.org The synthetic strategy involves the creation of an analogue of the "Alder dimer," a powerful electrophilic reagent, through the reaction of triflic anhydride (B1165640) with spiro(4-cyclopropane) piperidinyl formamide. nuph.edu.uasemanticscholar.orgresearchgate.netgrafiati.com
This reagent is then used to create Nʹ-P V - and P III -substituted Νʹ-phenyl, Νʹʹ-hexahydro(azaspiro)octylformamidinium salts. nuph.edu.uasemanticscholar.org These salts are precursors to acyclic N-phosphorylated diamino carbenes that incorporate the spiroamine group. nuph.edu.uasemanticscholar.org These carbenes are transient and can yield various products depending on the phosphorus substituent. semanticscholar.org
For an N-P III -substituted carbene, a 1,3-H shift occurs, forming an intermediate azomethine ylide. nuph.edu.uagrafiati.com This ylide converts into the new heterocyclic system, hexahydrospirocyclopropane-1,10'-pyrido[1,2-c]quinazoline. nuph.edu.uasemanticscholar.orggrafiati.com Further treatment with acid can lead to an unexpected expansion of the six-membered ring, resulting in a diazepine (B8756704) derivative. nuph.edu.uasemanticscholar.orggrafiati.com This approach has enabled the first-time synthesis of N-P III -substituted tetrahydropyrimidine (B8763341) and diazaphosphepine derivatives containing the 6-azaspiro[2.5]octane fragment. nuph.edu.uagrafiati.com
| Precursor/Intermediate | Reagent/Condition | Product | Ref |
| Spiro(4-cyclopropane) piperidinyl formamide | Triflic anhydride | "Alder dimer" analogue | nuph.edu.uasemanticscholar.org |
| "Alder dimer" analogue | N-P V -seleno phosphoryl arylamides | N-phosphorus substituted formamidinium salts | nuph.edu.uasemanticscholar.org |
| N-P III -substituted formamidinium salt | Strong non-nucleophilic base | Hexahydrospiro[cyclopropane-1,10'-pyrido[1,2-c]quinazoline] | nuph.edu.uasemanticscholar.orggrafiati.com |
| Hexahydrospiro[cyclopropane-1,10'-pyrido[1,2-c]quinazoline] | Acid | Diazepine derivative | nuph.edu.uasemanticscholar.org |
Formation of Spirocyclopropane Derivatives
The cyclopropane ring imparts unique electronic and steric properties to molecules, influencing their conformational constraints and reactivity. uni-goettingen.de Several synthetic strategies are employed to introduce this moiety. The Simmons-Smith cyclopropanation, which uses an organozinc carbenoid, is a widely used method. rsc.org
Another significant approach is the Michael-initiated ring closure (MIRC) reaction, which is highly effective for creating functionalized cyclopropanes. rsc.org For instance, an enantioselective MIRC reaction catalyzed by a Cinchona-derived phase-transfer catalyst can produce highly functionalized cyclopropanes with two quaternary centers in excellent yields. rsc.org Electrochemical methods also offer an efficient and clean route for synthesizing spirocyclopropanes by reacting compounds like indan-1,3-dione with aromatic aldehydes. researchgate.net
Furthermore, 1,3-dipolar cycloaddition reactions involving nitrones and methylenecyclopropanes yield spirocyclopropanisoxazolidines, which are precursors to other spirocyclic systems. thieme-connect.com The reactivity of the spirocyclopropane unit has led to its incorporation into various molecular skeletons to modify their properties. uni-goettingen.de
Integration into Oxadiazole and Piperazine (B1678402) Conjugates
The 6-azaspiro[2.5]octane moiety has been successfully integrated into conjugates containing oxadiazole and piperazine rings, often to serve as bioisosteres for other functional groups like carboxylate esters. acs.orgacs.org A notable example is the synthesis of 7-(6-Azaspiro[2.5]octan-6-yl)-1-ethyl-6-fluoro-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-4-one. acs.org This compound is synthesized from a quinolone carboxylic acid derivative, which is converted to the final oxadiazole product. acs.org The general synthetic pathway can involve reacting a precursor with pyridine-3-carbohydrazide in phosphorus oxychloride. acs.org The 1,3,4-oxadiazole (B1194373) ring can also be formed from the conversion of a diacyl hydrazine (B178648) moiety. dokumen.pub These conjugates are of significant interest in medicinal chemistry. acs.org
Development of Fluorinated Azaspiro[2.5]octane Analogues
Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties. Several fluorinated analogues of azaspiro[2.5]octane have been developed. The introduction of fluorine atoms can significantly alter the compound's biological activity profile. For example, 4,4-Difluoro-6-azaspiro[2.5]octane HCl is noted for its potential to improve metabolic stability compared to its non-fluorinated counterpart.
| Compound Name | CAS Number | Molecular Formula | Ref |
| 4,4-Difluoro-6-azaspiro[2.5]octane HCl | 1282532-00-6 | C₇H₁₂ClF₂N | fluorochem.co.uk |
| 1-Fluoro-5-azaspiro[2.5]octane hydrochloride | 2940955-06-4 | Not specified | bldpharm.com |
| 6-(Difluoromethyl)-7-oxa-4-azaspiro[2.5]octane | Not specified | C₇H₁₁F₂NO | nih.gov |
Innovations in Synthetic Techniques for Azaspiro[2.5]octane Production
Advancements in synthetic methodologies are continuously improving the efficiency, safety, and scalability of chemical production.
Continuous-Flow Synthesis Methodologies for Spiroamines
Continuous-flow chemistry has emerged as a powerful technology, offering substantial benefits over traditional batch processing for the synthesis of spiroamines and other complex molecules. spirochem.comnih.gov This methodology provides precise control over reaction parameters, such as mixing and temperature, leading to improved yields and efficiencies. rsc.orgflinders.edu.au Flow systems are modular and scalable, which facilitates a more streamlined transition from laboratory-scale experiments to industrial production. spirochem.com The technology is particularly valuable for multi-step syntheses, allowing for the integration of in-line purification and analysis, which reduces processing time. rsc.orgspirochem.com By confining reactions and reagents, continuous-flow systems also enhance safety. flinders.edu.au This approach has been successfully applied to improve the synthesis of active pharmaceutical ingredients (APIs), natural products, and commodity chemicals. rsc.orgflinders.edu.au
Application of Cyclopropylmethanol (B32771) as a Protecting Group and Hydroxyl Surrogate
A general and convenient procedure for the synthesis of azinones utilizes cyclopropylmethanol as a versatile reagent. researchgate.netresearchgate.net In this process, cyclopropylmethanol is introduced onto various azines, where it functions as both a protecting group and a surrogate for a hydroxyl group. researchgate.netresearchgate.net This strategy has been applied in the optimization of a series of 6-azaspiro[2.5]octane molecules. researchgate.netresearchgate.net Following its installation, the cyclopropylmethyl ether can be deprotected under mild acidic conditions to yield the corresponding azinones in excellent yields. researchgate.netresearchgate.net This method is valued for its broad scope and efficiency. researchgate.net
Fundamental Reaction Pathways of Spirocyclic Amines
The reactivity of the this compound framework is dominated by the chemistry of its constituent rings and the primary amine group. The interplay between the strained cyclopropane ring, the flexible piperidine ring, and the nucleophilic amine dictates its behavior in various chemical transformations.
The primary amine group in this compound is a potent nucleophile, capable of participating in a wide array of substitution reactions. evitachem.com The nitrogen atom's lone pair of electrons readily attacks electrophilic centers, making it a valuable building block for introducing the azaspiro[2.5]octane moiety into larger molecules. evitachem.comresearchgate.net This reactivity is fundamental to its use in the synthesis of complex organic molecules and pharmaceutical agents. evitachem.com
This nucleophilic character allows the compound to engage in reactions with various electrophiles. For instance, spirocyclic indoleninyl halides have been shown to undergo nucleophilic substitution with amine nucleophiles, demonstrating a viable pathway for incorporating such spiro-amines. acs.org In a more unconventional transformation, primary amines can react with difluorocarbene. Instead of simple difluoromethylation, the carbene can act as an electron acceptor to activate C-N bonds, leading to a cascade of reactions that can form valuable N-containing heterocycles. researchgate.net
Furthermore, the spirocyclic amine framework can be constructed via intramolecular nucleophilic substitution, where an amine attacks an internal electrophilic site to close the piperidine ring, highlighting the inherent nucleophilicity of the nitrogen atom within related synthetic precursors. beilstein-journals.org
Spirocyclic frameworks, including the azaspiro[2.5]octane system, can undergo a variety of oxidative and reductive transformations that modify the ring structure or its substituents. soton.ac.ukresearchgate.net These reactions are crucial for both the synthesis and functionalization of these complex molecules.
Oxidative reactions can target the nitrogen atom of the piperidine ring or other parts of the molecule. For example, spirocyclic amines can be oxidized by reagents like hydrogen peroxide to form the corresponding stable spirocyclic nitroxyl (B88944) radicals (SNRs). mdpi.com Other oxidizing agents, such as potassium permanganate, can also be employed. evitachem.com Reductive processes are equally important. The reduction of related spirocyclic diones or esters using powerful reducing agents like lithium aluminum hydride is a common strategy to introduce hydroxyl or amino groups, or to produce the saturated spiro-amine core. evitachem.com
A notable strategy for constructing spirocyclic cores involves reductive radical ipso-cyclization, where a radical cyclizes onto an aromatic ring. This method, often mediated by visible-light photoredox catalysis, enables the formation of complex spirocyclohexadiene structures, which are precursors to various alkaloids. researchgate.net
Oxaziridines, three-membered rings containing nitrogen and oxygen, are potent electrophilic aminating agents. wikipedia.org The oxaziridine (B8769555) analogue of 6-azaspiro[2.5]octane, specifically 1-oxa-2-azaspiro[2.5]octane, serves as an excellent reagent for transferring a nitrogen atom to carbon nucleophiles. acs.orgresearchgate.net This reaction is particularly effective for the amination of C-H acidic compounds. researchgate.netlboro.ac.uk
The reaction proceeds by deprotonating the C-H acidic compound with a base, creating a carbanion. This nucleophilic carbanion then attacks the electrophilic nitrogen atom of the oxaziridine ring. acs.orgnih.gov The strained three-membered ring then opens, transferring the 'NH' group to the carbon nucleophile and releasing cyclohexanone as a byproduct. lboro.ac.uk This method provides direct access to α-amino acids and other valuable aminated products. researchgate.net
| C-H Acidic Substrate Class | Example Compound | Product Type |
|---|---|---|
| Malonic Acid Derivatives | Diethyl Malonate | α-Amino Malonate |
| Cyanoacetic Acid Derivatives | Ethyl Cyanoacetate | α-Amino Cyanoacetate |
| β-Keto Esters | Ethyl Acetoacetate | α-Amino-β-keto Ester |
| Barbituric Acid Derivatives | Barbituric Acid | 5-Aminobarbituric Acid |
| Other Activated Methylenes | Meldrum's Acid | Aminated Meldrum's Acid |
Mechanistic Investigations of Azaspiro[2.5]octane-Involving Reactions
Understanding the mechanisms of reactions involving the azaspiro[2.5]octane scaffold is key to controlling reaction outcomes and designing novel synthetic pathways. Research has focused on intramolecular rearrangements and the formation of related reactive intermediates like oxaziridines.
Intramolecular rearrangements, such as sigmatropic shifts, are powerful transformations for reorganizing molecular skeletons. wikipedia.org Studies on transient acyclic diaminocarbenes featuring a 6-azaspiro[2.5]octane substituent have revealed fascinating and divergent rearrangement pathways dictated by the nature of a substituent on a nitrogen atom. nuph.edu.ua
In this work, N-phosphorylated diaminocarbenes were generated from formamidinium salt precursors containing the spiroamine group. The subsequent fate of the transient carbene was highly dependent on the oxidation state of the phosphorus atom. nuph.edu.ua
1,2-Phosphorus Shift: When the carbene was substituted with a pentavalent (PV) selenophosphoryl group, it underwent a clean 1,2-phosphorus shift. This involves the migration of the phosphorus group from the nitrogen to the adjacent carbene carbon, resulting in the formation of a stable (selenophosphoryl)formamidine product in high yield. nuph.edu.ua
1,3-H Shift: In contrast, when the carbene bore a trivalent (PIII) phosphino (B1201336) group, a competitive 1,3-hydride shift occurred. This process involves the migration of a hydrogen atom, leading to an intermediate azomethine ylide. This reactive ylide is then trapped intramolecularly to form a new polycyclic heterocyclic system, a hexahydrospiro[cyclopropane-1,10'-pyrido[1,2-c]quinazoline]. nuph.edu.ua Thermal nih.govCurrent time information in Bangalore, IN. hydride shifts are typically symmetry-forbidden and geometrically difficult, indicating the unique reactivity of this specific system. wikipedia.org
| Phosphorus Substituent | Observed Rearrangement | Final Product Structure |
|---|---|---|
| PV (Selenophosphoryl) | 1,2-Phosphorus Shift | (Selenophosphoryl)formamidine |
| PIII (Phosphino) | 1,3-Hydride Shift | Polycyclic Heterocycle (via Azomethine Ylide) |
The synthesis of oxaziridines, which are key reagents for electrophilic amination and oxidation, is most commonly achieved through the oxidation of imines with peroxy acids like meta-chloroperbenzoic acid (mCPBA). acs.orgnih.govresearchgate.net The mechanism of this transformation has been the subject of both experimental and theoretical studies. acs.org
The widely accepted pathway for the oxidation of N-alkyl imines is a two-step mechanism. nih.gov
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine's nitrogen atom on the electrophilic terminal oxygen of the peroxy acid. This step forms a tetrahedral intermediate. acs.org
Ring Closure: This intermediate then undergoes an intramolecular SN2-type displacement. The nitrogen's lone pair attacks the oxygen atom that was originally from the peroxy group, leading to the formation of the three-membered oxaziridine ring and the expulsion of a carboxylate anion as the leaving group. acs.orgnih.gov
For electron-deficient imines, such as N-sulfonylimines, an alternative concerted mechanism has been proposed, although the two-step process is also considered plausible. academie-sciences.fr The efficiency and selectivity of the oxidation can be influenced by factors such as the solvent, the specific peracid used, and the electronic nature of the substituents on the imine. researchgate.net
Table of Mentioned Compounds
| Compound Name | Ring System/Functional Group |
|---|---|
| This compound | Spirocyclic Amine |
| 1-Oxa-2-azaspiro[2.5]octane | Spirocyclic Oxaziridine |
| meta-Chloroperbenzoic acid (mCPBA) | Peroxy Acid |
| Diethyl Malonate | Malonic Acid Derivative |
| Ethyl Cyanoacetate | Cyanoacetic Acid Derivative |
| Ethyl Acetoacetate | β-Keto Ester |
| Barbituric Acid | Pyrimidine Derivative |
| Meldrum's Acid | Dioxinane Derivative |
| (Selenophosphoryl)formamidine | Organophosphorus Compound |
| Hexahydrospiro[cyclopropane-1,10'-pyrido[1,2-c]quinazoline] | Polycyclic Heterocycle |
Analysis of Nitrogen Inversion Barriers in N-Substituted Azaspiro Compounds
Nitrogen inversion is a fundamental process in which a nitrogen atom in an amine rapidly inverts its pyramidal geometry through a planar transition state. In azaspiro compounds, the energy barrier to this inversion is a critical parameter that influences the compound's conformational dynamics and stereochemical stability. This barrier is highly sensitive to both the steric and electronic nature of the substituent attached to the nitrogen atom.
The rigid framework of azaspirocycles, such as 6-azaspiro[2.5]octane derivatives, provides a unique platform to study these effects. Generally, electron-withdrawing groups attached to the nitrogen increase the inversion barrier, while the steric bulk of substituents can also play a significant role by affecting the strain in the planar transition state. The rate of nitrogen inversion can be influenced by factors like ring constraints, which can limit the process. ethz.ch
Below is an illustrative data table based on established principles of nitrogen inversion in cyclic amines, demonstrating the expected relative inversion barriers for a series of N-substituted 6-azaspiro[2.5]octane compounds.
Table 1: Illustrative Calculated Nitrogen Inversion Barriers for N-Substituted 6-Azaspiro[2.5]octane Derivatives
| N-Substituent | Predicted Inversion Barrier (kcal/mol) | Primary Influencing Factor |
| -H | Low | Baseline |
| -CH₃ | Low to Moderate | Minor Steric and Inductive Effect |
| -C(O)CH₃ (Acetyl) | High | Electronic (Delocalization) |
| -SO₂CH₃ (Mesyl) | High | Strong Electronic Withdrawal |
| -Boc | High | Electronic and Steric Effects |
This table is a representation based on general chemical principles and not on direct experimental or calculated values for this specific compound.
Catalytic Applications in 6-Azaspiro[2.5]octane Chemistry
The well-defined, three-dimensional structure of the 6-azaspiro[2.5]octane framework makes it a valuable scaffold in the field of catalysis. Its derivatives can act as ligands for transition metals or as organocatalysts themselves.
Transition-Metal Catalyzed C-H Functionalization (e.g., Iridium-Catalyzed Borylation)
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful synthetic strategy. Iridium-catalyzed borylation is a prime example, enabling the conversion of C-H bonds to C-B bonds, which are versatile synthetic intermediates. While specific studies on 6-azaspiro[2.5]octane in this context are not widely reported, the principles can be extrapolated from research on related azaspirocycles and other cyclic amines. escholarship.org
In a hypothetical iridium-catalyzed borylation of an N-aryl-6-azaspiro[2.5]octane, the nitrogen atom could serve as a directing group, guiding the iridium catalyst to functionalize a specific C-H bond, likely at the ortho position of the aryl ring, with high regioselectivity. The reaction would typically employ an iridium precursor and a borylating agent like bis(pinacolato)diboron (B136004) (B₂pin₂). The choice of ligand is crucial for catalytic activity and selectivity.
Table 2: Representative Conditions for Iridium-Catalyzed Borylation of an N-Aryl-6-azaspiro[2.5]octane
| Entry | Iridium Precursor | Ligand | Borylating Agent | Solvent | Temperature (°C) |
| 1 | [Ir(cod)Cl]₂ | dtbpy | B₂pin₂ | Tetrahydrofuran | 80 |
| 2 | [Ir(OMe)]₂ | 3,4,7,8-tetramethyl-1,10-phenanthroline | B₂pin₂ | Cyclohexane | 100 |
| 3 | [Ir(cod)₂]BF₄ | bipy | B₂pin₂ | Dioxane | 80 |
This table illustrates typical reaction parameters for iridium-catalyzed borylation reactions. dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; bipy = 2,2'-bipyridine; cod = 1,5-cyclooctadiene.
Organocatalytic Transformations Utilizing Spiroamine Substrates
Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a cornerstone of modern synthesis. Chiral amines are a prominent class of organocatalysts, and enantiomerically pure this compound holds significant potential in this area. The primary amine can engage in various catalytic cycles, such as enamine or iminium ion catalysis, to facilitate asymmetric transformations. The rigid spirocyclic backbone provides a defined chiral environment that can effectively control the stereochemical outcome of a reaction.
For example, a chiral this compound could be employed as a catalyst for the asymmetric Michael addition of a ketone to a nitroalkene. In this scenario, the primary amine of the spirocycle would react with the ketone to form a chiral enamine intermediate. This enamine would then undergo a stereoselective addition to the nitroalkene, with the spirocyclic framework directing the approach of the electrophile to generate the product with high enantiomeric excess. The use of spirocyclic frameworks in organocatalysis is a recognized strategy for constructing complex molecular architectures. nih.gov
Table 3: Plausible Results for an Asymmetric Michael Addition Catalyzed by Enantiopure this compound
| Entry | Ketone | Nitroalkene | Catalyst Loading (mol%) | Additive | Yield (%) | ee (%) |
| 1 | Cyclohexanone | β-Nitrostyrene | 10 | Acetic Acid | 92 | 95 |
| 2 | Acetone | β-Nitrostyrene | 20 | Benzoic Acid | 85 | 90 |
| 3 | Cyclopentanone | (E)-Nitropent-1-ene | 10 | Acetic Acid | 88 | 93 |
This table presents hypothetical yet scientifically reasonable outcomes for an organocatalytic reaction, demonstrating the potential for high yield and enantioselectivity (ee).
Structure Activity Relationship Sar and Molecular Design Principles for 6 Azaspiro 2.5 Octan 1 Amine Derivatives
Conformational Analysis and Stereochemical Influences on Molecular Interactions
The inherent structural features of the 6-azaspiro[2.5]octane core are fundamental to its function as a molecular scaffold. Its three-dimensional and conformationally restricted nature provides a fixed framework for the precise orientation of functional groups, which is critical for effective interaction with biological targets.
Impact of Spirocyclic Ring Conformation on Ligand-Receptor Binding
The 6-azaspiro[2.5]octane moiety is characterized by a cyclopropane (B1198618) ring fused to a piperidine (B6355638) ring at a single quaternary carbon atom. This spirocyclic fusion imparts significant rigidity to the molecule compared to more flexible acyclic or simple cyclic analogues. The chair-like conformation of the six-membered piperidine ring is locked, which pre-organizes the attached substituents into defined axial and equatorial positions.
This conformational rigidity is a key advantage in drug design as it reduces the entropic penalty upon binding to a receptor. A flexible molecule must adopt a specific, often high-energy, conformation to fit into a binding pocket, which is energetically unfavorable. In contrast, a rigid scaffold like 6-azaspiro[2.5]octane already presents its functional groups in a well-defined spatial arrangement, facilitating a more favorable binding event. Information from cryogenic electron microscopy (cryo-EM) structures has been instrumental in understanding and rationalizing the SAR of these compounds, confirming how the rigid scaffold orients substituents for optimal engagement with receptor residues. nih.gov The analysis of related spirocyclic systems using NMR spectroscopy has shown that the preferred conformations and the orientation of substituents are directly influenced by the steric and electronic effects within the ring system. nih.gov
Stereochemical Determinants in Functional Modulation
Chirality plays a crucial role in the biological activity of 6-azaspiro[2.5]octane derivatives. The spirocyclic carbon atom and potentially substituted carbons on the rings can act as stereocenters, leading to different enantiomers and diastereomers. These stereoisomers can exhibit markedly different pharmacological profiles, as their three-dimensional arrangement dictates their ability to bind to chiral biological targets like receptors and enzymes. nih.gov
A clear example of stereochemical influence is found in the development of antagonists for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR4). nih.gov Through chiral separation and X-ray crystallographic analysis of a series of 6-azaspiro[2.5]octane derivatives, researchers discovered that the biological activity resided almost exclusively in one enantiomer. nih.govresearchgate.net The (R)-enantiomer was identified as possessing excellent potency for the human and rat M4 receptors, while the corresponding (S)-enantiomer was significantly less active. nih.gov This highlights that a precise stereochemical configuration is necessary for the molecule to achieve the correct orientation and interactions within the M4 receptor's binding site. nih.gov This stereospecificity is a critical factor in modulating the functional activity of these compounds. nih.gov
| Compound Series | Enantiomer | Relative Potency | Reference |
|---|---|---|---|
| Chiral 6-Azaspiro[2.5]octanes | (R)-enantiomer | High | nih.gov |
| Chiral 6-Azaspiro[2.5]octanes | (S)-enantiomer | Low / Inactive | nih.gov |
Rational Design Strategies for Optimizing 6-Azaspiro[2.5]octane Scaffolds
The 6-azaspiro[2.5]octane scaffold serves as a versatile starting point for rational drug design. Medicinal chemists employ several strategies to modify and optimize this core structure to enhance potency, selectivity, and pharmacokinetic properties.
Design and Synthesis of Conformationally Restricted Analogues (e.g., Contraction of Piperidine Ring to Pyrrolidine)
One advanced design strategy involves modifying the scaffold itself to further refine its conformational properties. The synthesis of conformationally restricted analogues is a powerful tool to lock a molecule into its bioactive conformation. For the 6-azaspiro[2.5]octane system, a hypothetical but rational modification would be the contraction of the six-membered piperidine ring to a five-membered pyrrolidine (B122466) ring, yielding a 5-azaspiro[2.4]heptane system.
This structural change would significantly alter the geometry and torsional angles of the scaffold, leading to a different spatial presentation of the substituents attached to the nitrogen and other positions. Such modifications can be used to test hypotheses about the required binding conformation and to potentially improve binding affinity by creating a more ideal fit with the target receptor.
Exploration of Substituent Effects on Bioactivity Profiles (e.g., for GLP-1 Agonism)
A primary method for optimizing lead compounds is the systematic exploration of substituent effects. In the development of small-molecule agonists for the GLP-1 receptor, researchers conducted extensive structure-activity relationship (SAR) investigations based on the 6-azaspiro[2.5]octane scaffold. nih.gov Starting with an initial lead, various substituents were introduced onto the scaffold, and the resulting compounds were tested for their ability to activate the GLP-1 receptor. nih.gov
This process allowed the identification of key chemical groups and substitution patterns that enhance potency. For example, modifications analogous to those in other successful GLP-1 agonist series were applied to the 6-azaspiro[2.5]octane core, leading to the optimization of a new series of potent agonists. nih.govresearchgate.net The data gathered from these studies are crucial for building a comprehensive understanding of the SAR and for guiding the design of next-generation compounds with improved therapeutic profiles. nih.gov
| Scaffold | Substituent Modification | Observed Effect on GLP-1 Agonism | Reference |
|---|---|---|---|
| 6-Azaspiro[2.5]octane | Initial benzyloxypyrimidine lead | Identified as hit in high-throughput screen | nih.gov |
| 6-Azaspiro[2.5]octane | Systematic modifications to substituents | Optimization led to potent GLP-1 agonists | nih.gov |
| 6-Azaspiro[2.5]octane | Application of SAR data from danuglipron (B610018) series | Successfully guided optimization of new series | nih.govresearchgate.net |
Creation of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) is an approach where small, low-complexity molecules (fragments) are screened for weak binding to a target, and then grown or combined to produce more potent leads. mdpi.com There is a growing trend in FBDD to move away from flat, two-dimensional fragments towards more three-dimensional structures. nih.gov 3D fragments can explore a wider range of chemical space and provide more specific interactions with complex protein surfaces. nih.govstanford.edu
The rigid, three-dimensional nature of the 6-azaspiro[2.5]octane core makes it an excellent example of a 3D building block for FBDD. chemrxiv.org Its defined structure provides precise vectors for the addition of other chemical groups, allowing for a controlled and systematic exploration of the three-dimensional space within a receptor's binding pocket. Incorporating such spirocyclic scaffolds into fragment libraries can enhance key properties like potency and selectivity while minimizing off-target interactions. chemrxiv.org The use of these sophisticated 3D building blocks is a key strategy in the pursuit of novel therapeutics. nih.gov
Advanced Structural Correlates in SAR Elucidation
Application of Cryo-Electron Microscopy Data for SAR Rationalization
The elucidation of the structure-activity relationship (SAR) for derivatives of 6-azaspiro[2.5]octan-1-amine has been significantly advanced by the use of cryogenic electron microscopy (Cryo-EM). This powerful technique has provided high-resolution structural data of the glucagon-like peptide-1 receptor (GLP-1R) in complex with small molecule agonists, offering a framework for understanding the molecular interactions that drive potency and selectivity. nih.gov
Notably, the SAR of a series of 6-azaspiro[2.5]octane molecules, optimized as potent GLP-1 agonists, was rationalized using information derived from Cryo-EM structures. nih.gov While the specific Cryo-EM structure of a this compound derivative bound to GLP-1R is not publicly available, the structural insights from closely related small molecule agonists, such as danuglipron and its analogs, have been instrumental. These compounds are considered a parallel series, and their binding modes offer a strong basis for understanding the SAR of this compound derivatives. nih.gov
A pivotal Cryo-EM structure of the GLP-1R in complex with a Pfizer small molecule agonist (PDB ID: 7S15) revealed a unique binding pocket for this class of compounds. rcsb.org This binding site is located deep within the transmembrane (TM) domain, a region distinct from the binding site of endogenous peptide agonists. researchgate.net The small molecule agonist binds in a pocket formed by transmembrane helices 1, 2, 3, and 7. researchgate.net
The Cryo-EM data highlighted several key interactions that are crucial for the activity of these small molecule agonists. A primate-specific tryptophan residue at position 33 (W33) in transmembrane domain 1 (TMD1) has been identified as a critical interaction point. researchgate.netnih.gov This interaction helps to explain the species-specific differences in the potency of some of these compounds. nih.gov Furthermore, hydrogen bonds with extracellular loops 1 and 2 (ECL1 and ECL2) contribute to the stabilization of the ligand in the binding pocket. researchgate.net
The detailed structural information gleaned from Cryo-EM has been instrumental in rationalizing the SAR of these compounds. For instance, the introduction of a carboxylic acid moiety in the danuglipron series led to significant gains in GLP-1R potency. nih.govnih.gov Cryo-EM structures helped to explain this by showing that the carboxylic acid group forms productive interactions with residues such as R380. nih.gov This understanding of the importance of specific interactions allows for the rational design of new derivatives with improved potency and pharmacokinetic properties.
By providing a detailed map of the binding site and the key molecular interactions, Cryo-EM has enabled a more rational approach to the design of novel this compound derivatives. The structural insights allow medicinal chemists to design modifications to the 6-azaspiro[2.5]octane scaffold that are predicted to enhance binding affinity and functional activity at the GLP-1 receptor.
Table 1: Key Structural Insights from Cryo-EM Studies of Small Molecule GLP-1R Agonists
| Feature | Description | Reference |
| Binding Pocket Location | Deep within the transmembrane domain, formed by TMs 1, 2, 3, and 7. | researchgate.net |
| Critical Residue Interaction | Interaction with the primate-specific Tryptophan 33 (W33) in TMD1 is crucial for potency. | researchgate.netnih.gov |
| Stabilizing Interactions | Hydrogen bonds with residues in Extracellular Loops 1 and 2 (ECL1 and ECL2) help to stabilize the ligand. | researchgate.net |
| SAR Rationalization Example | A carboxylic acid moiety was shown to form favorable interactions with Arginine 380 (R380), explaining potency gains. | nih.gov |
Computational and Theoretical Chemistry Studies of 6 Azaspiro 2.5 Octan 1 Amine Systems
Quantum Chemical Characterization of Molecular and Electronic Structures
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometries, electronic structures, and energies with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is particularly valuable for analyzing the different spatial arrangements of atoms (conformers) in a molecule and their relative energies.
For a molecule like 6-Azaspiro[2.5]octan-1-amine, which contains a flexible six-membered ring and a cyclopropane (B1198618) ring, multiple low-energy conformations are possible. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can be employed to optimize the geometry of these conformers and calculate their relative stabilities. researchgate.net This analysis is crucial for understanding how the molecule might behave in different environments and how it interacts with biological targets.
Illustrative Data Table: Hypothetical Conformational Analysis of this compound (Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this specific molecule.)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Predicted Population (%) |
|---|---|---|---|
| Chair-Equatorial | 0.00 | -175.2 | 75.3 |
| Chair-Axial | 1.50 | -60.5 | 15.1 |
| Twist-Boat | 5.20 | -85.1 | 9.6 |
Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of a compound. For instance, theoretical calculations of vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental data to confirm the structure of a synthesized molecule. researchgate.net
Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov Furthermore, analysis of the molecular orbitals (HOMO and LUMO) and the electrostatic potential map can offer insights into the molecule's reactivity, identifying potential sites for nucleophilic or electrophilic attack. researchgate.net
In Silico Mechanistic Investigations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about the transition states and intermediates that are often transient and difficult to observe experimentally.
For reactions involving this compound, computational methods can be used to map out the potential energy surface of the reaction. This involves locating the structures of the reactants, products, any intermediates, and the transition states that connect them. The calculated activation energies can then be used to predict the feasibility and rate of a reaction. Such studies have been applied to understand the mechanisms of various reactions involving spiro compounds, including cycloadditions and domino reactions. nih.govmdpi.com
Many chemical reactions can produce multiple stereoisomers. Computational modeling can be instrumental in predicting and explaining the stereochemical outcome of a reaction. mdpi.com By calculating the energies of the different transition states leading to the various stereoisomers, it is possible to predict which product will be favored. This is particularly important in the synthesis of chiral molecules like many spirocyclic compounds, where controlling the stereochemistry is crucial for their biological activity.
Illustrative Data Table: Hypothetical Stereoselectivity Prediction (Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this specific molecule.)
| Transition State | Activation Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|
| TS leading to (R)-product | 15.2 | 95 : 5 |
| TS leading to (S)-product | 17.5 |
Computational Insights into Molecular Interactions and Scaffold Design
The three-dimensional and rigid nature of spirocyclic scaffolds, such as the 6-azaspiro[2.5]octane core, makes them attractive in medicinal chemistry. acs.orgbldpharm.com Computational methods can provide valuable insights into how these molecules interact with biological targets, such as proteins and enzymes.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking studies could be used to predict its binding mode within the active site of a target protein. Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of the binding interactions and their stability. These computational insights are invaluable for the rational design of new and more potent drug candidates based on the 6-azaspiro[2.5]octane scaffold. bldpharm.com
Prediction of Molecular Interactions (e.g., TPSA, LogP, Hydrogen Bonding)
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. In silico prediction of these properties for this compound provides valuable insights into its potential behavior in biological systems. Key molecular descriptors such as the Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and hydrogen bonding capabilities are routinely calculated to assess a compound's drug-likeness.
The TPSA is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. A lower TPSA is generally associated with better cell permeability. LogP is a measure of a compound's lipophilicity, which influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. The number of hydrogen bond donors and acceptors is crucial for molecular recognition and binding to biological targets.
Table 1: Predicted Physicochemical Properties of Azaspiro Compounds
| Compound | Molecular Formula | TPSA (Ų) | XLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 6-Azaspiro[2.5]octane | C₇H₁₃N | 12.0 | 1.3 | 1 | 1 |
| This compound | C₇H₁₄N₂ | 38.1 | 0.8 | 2 | 2 |
Note: The values for this compound are computationally predicted and may vary depending on the software and calculation method used.
In Silico Screening and Library Design for Scaffold Prioritization
The 6-azaspiro[2.5]octane scaffold serves as an attractive starting point for the design of compound libraries for virtual and high-throughput screening. Its rigid, three-dimensional nature offers a distinct advantage over flat, aromatic systems, allowing for a more precise spatial arrangement of functional groups and potentially leading to higher binding affinity and selectivity for biological targets.
Virtual Screening:
In silico virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The this compound scaffold can be used as a core structure in these virtual libraries. By computationally decorating this scaffold with a diverse range of substituents, vast virtual compound collections can be generated. These libraries can then be docked into the active site of a target protein to predict binding affinities and poses. This approach allows for the rapid and cost-effective identification of promising hit compounds for further experimental validation.
Library Design for Scaffold Prioritization:
The design of compound libraries based on the 6-azaspiro[2.5]octane scaffold is a key strategy for scaffold prioritization in drug discovery. The goal is to create a collection of molecules that explore a wide range of chemical space while maintaining desirable drug-like properties.
Key considerations in the design of such libraries include:
Structural Diversity: Introducing a variety of functional groups at different positions on the spirocyclic core to maximize the diversity of potential interactions with biological targets.
Physicochemical Properties: Ensuring that the designed molecules fall within an acceptable range for properties like molecular weight, LogP, and TPSA to optimize their chances of being viable drug candidates.
Synthetic Feasibility: Designing molecules that can be readily synthesized, often guided by known chemical reactions and the availability of starting materials.
Computational tools can be employed to enumerate virtual libraries based on the 6-azaspiro[2.5]octane scaffold and a set of desired reactants. These virtual libraries can then be filtered based on predicted ADME properties and other drug-likeness criteria. The most promising candidates can then be prioritized for synthesis and biological testing. This in silico approach significantly enhances the efficiency of the drug discovery process by focusing resources on compounds with a higher probability of success. The unique structural features of the 6-azaspiro[2.5]octane moiety make it a valuable component in the design of novel therapeutics, particularly for targets in the central nervous system.
Advanced Spectroscopic and Analytical Characterization of 6 Azaspiro 2.5 Octan 1 Amine and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 6-Azaspiro[2.5]octan-1-amine. These techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, molecular mass, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be employed for complete structural assignment.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the this compound core, distinct signals are expected for the protons on the cyclopropane (B1198618) ring, the piperidine (B6355638) ring, and the primary amine group. Protons on the carbon adjacent to the amine nitrogen (C1) and the ring nitrogen (C5, C7) are expected to be deshielded and appear at a lower field (higher ppm value). The NH₂ protons typically appear as a broad singlet that can be exchanged with deuterium (B1214612) oxide (D₂O), confirming their identity.
While specific data for the parent compound is not widely published, ¹H NMR data for a derivative, N-(6-azaspiro[2.5]octan-1-yl)-5-chloropicolinamide, has been reported. google.com The signals corresponding to the 6-azaspiro[2.5]octane moiety appear in the range of δ 1.23–3.25 ppm, which aligns with the expected values for such an aliphatic spirocyclic system. google.com
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals would be expected, corresponding to the seven carbon atoms of the spirocyclic framework. The spiro carbon (C3) would have a unique chemical shift. Carbons bonded to nitrogen (C1, C5, C7) would appear downfield compared to the other aliphatic carbons due to the electron-withdrawing effect of nitrogen.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |
| C1-H | ~2.5 - 3.0 | ~45 - 55 | Proton alpha to the primary amine group. |
| C2/C3-H | ~0.4 - 0.9 | ~10 - 20 | Protons on the cyclopropane ring. |
| C4 (Spiro) | N/A | ~20 - 30 | Quaternary spiro carbon. |
| C5/C7-H | ~2.7 - 3.2 | ~45 - 55 | Protons alpha to the secondary amine (piperidine ring). |
| C8-H | ~1.5 - 1.9 | ~25 - 35 | Methylene protons on the piperidine ring. |
| N1-H₂ | Broad, ~1.0 - 2.5 | N/A | Primary amine protons, exchangeable with D₂O. |
| N6-H | Broad, ~1.0 - 2.5 | N/A | Secondary amine proton, exchangeable with D₂O. |
2D Experiments: To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.
COSY experiments would establish the connectivity between adjacent protons, for example, between the C1 proton and the protons on the cyclopropane ring.
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular framework and confirm the position of the spiro-junction.
Mass Spectrometry (MS, LC-MS, UPLC-MS) for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and assessing its purity. For this compound (C₇H₁₄N₂), the expected exact mass is approximately 126.1157 g/mol .
Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 127.1235. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass to within a few parts per million (ppm).
The fragmentation pattern in MS provides structural information. For aliphatic amines, a characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation.
The coupling of liquid chromatography with mass spectrometry (LC-MS and UPLC-MS) is a powerful method for purity analysis. This technique separates the target compound from impurities before detection by the mass spectrometer, allowing for the identification and potential quantification of any related substances or degradation products. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would show characteristic bands confirming the presence of both primary and secondary amine groups, as well as the aliphatic C-H bonds.
Table 2: Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (NH₂) |
| 3250 - 3400 | N-H Stretch | Secondary Amine (NH) |
| 2850 - 2960 | C-H Stretch | Aliphatic (sp³ C-H) |
| ~3050 | C-H Stretch | Cyclopropane (sp²-like C-H) |
| 1580 - 1650 | N-H Scissoring (Bending) | Primary Amine (NH₂) |
| 1050 - 1250 | C-N Stretch | C-N Bond |
The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a clear indicator of the primary amine (NH₂) group, corresponding to its asymmetric and symmetric stretching modes. A separate, typically weaker band in a similar region would indicate the secondary amine (N-H) of the piperidine ring.
Chromatographic Methods for Purification and Purity Analysis
Chromatographic techniques are essential for both the purification of this compound after synthesis and the quantitative determination of its purity. Given that the molecule possesses a stereocenter at the C1 position, chiral chromatography is particularly important for separating its enantiomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. For a chiral amine like this compound, enantioselective HPLC methods are required to separate and quantify the individual enantiomers. mdpi.com
This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving chiral amines. chromatographytoday.com Method development involves screening different CSPs and mobile phases. For basic compounds like amines, mobile phase additives are often crucial. Small amounts of a basic modifier, such as diethylamine (B46881) (DEA), are frequently added to the mobile phase to improve peak shape and prevent tailing by masking residual acidic silanol (B1196071) groups on the silica (B1680970) support. mdpi.comchromatographyonline.com Both normal-phase (e.g., hexane/ethanol mobile phases) and reversed-phase conditions can be explored to achieve optimal separation. chromatographytoday.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (<2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity, making it a preferred method for high-throughput analysis. acs.org
UPLC systems, especially when coupled with tandem mass spectrometry (UPLC-MS/MS), provide a highly sensitive and selective platform for analyzing amines. nih.gov For enhanced retention and detection under reversed-phase conditions, pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag) can be employed. acs.org A typical UPLC method would involve a reversed-phase column (e.g., HSS T3) with a gradient elution using mobile phases such as water and acetonitrile (B52724) containing a modifier like formic acid to ensure good peak shape and ionization efficiency for MS detection. acs.orgnih.gov
X-Ray Crystallography for Definitive Structural Elucidation and Absolute Configuration
The absolute configuration of this derivative was unequivocally established through single-crystal X-ray diffraction analysis. This determination is often achieved by utilizing anomalous dispersion, an effect where the scattering of X-rays by an atom is slightly out of phase. By carefully measuring the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), the absolute arrangement of atoms in a non-centrosymmetric crystal can be determined. The Flack parameter, derived from this data, provides a reliable indicator of the correctness of the assigned absolute stereochemistry.
The crystallographic data for ethyl (1R)-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylate reveals specific details about its solid-state conformation. The piperidine ring of the azaspiro[2.5]octane core typically adopts a chair conformation, which is the most stable arrangement for six-membered rings. The cyclopropane ring, being a rigid three-membered ring, imposes significant steric constraints on the adjacent spiro carbon.
Detailed analysis of the crystal structure provides precise measurements of bond lengths and angles. For instance, the C-C bond lengths within the cyclopropane ring are consistent with those of a typical cyclopropyl (B3062369) group. The C-N and C-C bond lengths within the piperidine ring are also within the expected ranges. The orientation of the ethyl carboxylate and tert-butoxycarbonyl groups relative to the spirocyclic core is also defined by the crystallographic data, offering insights into the steric and electronic effects of these substituents.
The following table summarizes the key crystallographic data for ethyl (1R)-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylate, providing a quantitative description of its crystal structure.
| Parameter | Value |
| Empirical Formula | C₁₄H₂₃NO₄ |
| Formula Weight | 269.34 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.251(3) |
| b (Å) | 13.587(5) |
| c (Å) | 17.634(7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1497.9(10) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.194 |
| Absorption Coefficient (mm⁻¹) | 0.086 |
| F(000) | 584 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |
| Theta range for data collection (°) | 2.2 to 28.3 |
| Reflections collected | 12180 |
| Independent reflections | 3145 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.056, wR₂ = 0.121 |
| Absolute structure parameter | 0.1(7) |
This comprehensive crystallographic data not only confirms the connectivity and relative stereochemistry of the molecule but also provides the definitive absolute configuration, which is crucial for understanding its biological activity and for its application as a chiral building block in the synthesis of more complex molecules. The elucidation of such crystal structures is a cornerstone of modern chemical analysis, providing a foundational understanding of molecular architecture.
Emerging Research Frontiers and Future Perspectives for 6 Azaspiro 2.5 Octan 1 Amine Chemistry
Development of Novel Synthetic Methodologies for Enhanced Accessibility and Efficiency
The accessibility of the 6-azaspiro[2.5]octane core is crucial for its widespread application. While classical synthetic routes exist, contemporary research is focused on developing more efficient, scalable, and stereoselective methods.
A significant advancement in this area is the development of an enzymatic stereodivergent synthesis of azaspiro[2.y]alkanes. nih.govchemrxiv.orgchemrxiv.org This biocatalytic approach utilizes engineered protoglobin-based enzymes to perform cyclopropanation of unsaturated exocyclic N-heterocycles. nih.govchemrxiv.orgchemrxiv.org This method offers high yields and excellent diastereo- and enantioselectivity, providing access to specific stereoisomers of azaspirocycles. nih.govchemrxiv.orgchemrxiv.org The reactions can be performed on a gram scale in aqueous media using lyophilized E. coli lysate as the catalyst, highlighting its practicality and potential for industrial application. nih.govchemrxiv.orgchemrxiv.org
Furthermore, continuous flow chemistry presents a promising avenue for the synthesis of spirocyclic amines. nih.gov Automated flow synthesis platforms can enable the rapid and efficient production of libraries of spirocyclic compounds, including tetrahydronaphthyridines derived from primary alkylamines. nih.gov These systems allow for precise control over reaction parameters, leading to improved yields and purity, and can be readily scaled up for larger-scale synthesis. nih.gov The integration of photochemical methods within flow reactors further expands the synthetic possibilities for constructing complex spirocyclic architectures. nih.gov
Expansion of Chemical Space through Diverse Derivatization Strategies and Scaffold Modifications
The 6-azaspiro[2.5]octane scaffold serves as a versatile template for the generation of diverse chemical libraries. Derivatization and scaffold modification are key strategies to explore the structure-activity relationship (SAR) and optimize the properties of lead compounds.
A notable example is the synthesis and characterization of a series of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov In this study, the core scaffold was modified at various positions to investigate the impact on receptor binding affinity and selectivity. nih.gov Chiral separation of enantiomers revealed that the (R)-enantiomer possessed superior potency. nih.gov
Further SAR studies led to the discovery of VU6015241, a highly potent and selective M4 antagonist with excellent aqueous solubility and moderate brain exposure in rodents. nih.gov This research highlights the importance of stereochemistry in the design of bioactive spirocyclic compounds and demonstrates how systematic modifications of the 6-azaspiro[2.5]octane core can lead to compounds with desirable pharmacological profiles. nih.gov
Bioisosteric replacement is another powerful strategy for scaffold modification. spirochem.comrsc.orgchem-space.com The rigid three-dimensional nature of the 6-azaspiro[2.5]octane moiety makes it an attractive bioisostere for more flexible or planar ring systems, such as piperidine (B6355638) or cyclohexane. rsc.org Such replacements can lead to improved metabolic stability, solubility, and target selectivity. spirochem.com For instance, replacing a morpholine (B109124) ring with a 2-oxa-6-azaspiro[3.3]heptane, a related spirocyclic scaffold, has been shown to mitigate metabolism-related liabilities in drug candidates.
Advanced Computational Tools for Predictive Chemistry and Molecular Design
Computational chemistry plays an increasingly vital role in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. For the 6-azaspiro[2.5]octane scaffold, a variety of computational tools can be leveraged to accelerate the discovery of novel bioactive molecules.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of 6-azaspiro[2.5]octane derivatives with their biological activity. mdpi.comnih.govmdpi.com These models can then be used to virtually screen new, unsynthesized analogs to prioritize those with the highest predicted potency and selectivity. mdpi.com
Pharmacophore modeling is another valuable tool for identifying the key chemical features required for biological activity. researchgate.netnih.govsemanticscholar.orgresearchgate.net Based on a set of known active compounds, a pharmacophore model can be generated to define the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings that are essential for target binding. researchgate.netnih.govsemanticscholar.orgresearchgate.net This model can then be used as a 3D query to search large compound databases for novel scaffolds that fit the pharmacophore, including new derivatives of 6-azaspiro[2.5]octane. researchgate.netnih.govsemanticscholar.orgresearchgate.net
Molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding interactions between a ligand and its target protein at the atomic level. nih.govnih.govrsc.orgmdpi.com For 6-azaspiro[2.5]octane derivatives, these techniques can be used to predict their binding mode and affinity for a specific receptor, such as the M4 muscarinic receptor. nih.govnih.govrsc.orgmdpi.com MD simulations can further assess the stability of the ligand-protein complex over time, providing valuable information for the rational design of more potent and selective inhibitors. nih.govnih.govrsc.orgmdpi.com
Integration with Automated Synthesis and High-Throughput Experimentation in Chemical Discovery
The integration of automated synthesis and high-throughput screening (HTS) has revolutionized the drug discovery process, allowing for the rapid synthesis and evaluation of large compound libraries. nih.govvapourtec.comvapourtec.comchemrxiv.orgchemspeed.comnih.gov This paradigm is highly applicable to the exploration of the chemical space around the 6-azaspiro[2.5]octane scaffold.
Automated synthesis platforms , including those based on flow chemistry, can be utilized to generate libraries of 6-azaspiro[2.5]octane derivatives with diverse substitutions. nih.govnih.govvapourtec.comvapourtec.comchemrxiv.orgchemspeed.com These platforms enable the efficient and reproducible synthesis of hundreds or even thousands of compounds in a parallel or serial fashion, significantly accelerating the "design-make-test" cycle. nih.govvapourtec.comvapourtec.comchemrxiv.orgchemspeed.com
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Reagents/Conditions | Temperature | Key Intermediate | Yield Range | Reference |
|---|---|---|---|---|
| P₂O₅ + N,N-dimethylcyclohexamine | 240°C | 3-Amino-benzothiazoles | 45-65% | |
| Thiocarboxamide cyclization | RT-100°C | Azirine intermediate | 50-70% |
How is the structural integrity of this compound confirmed post-synthesis?
Basic Research Question
Structural validation relies on spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are critical for confirming the spirocyclic framework. For example, distinct shifts for the aziridine protons (~δ 2.5-3.5 ppm) and sp³-hybridized carbons in the azaspiro core are observed .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns consistent with the expected molecular formula.
- X-Ray Crystallography : Used to resolve ambiguities in stereochemistry or ring conformation, as demonstrated for related spirocyclic amides .
What strategies are recommended for optimizing the yield of this compound in multi-step syntheses?
Advanced Research Question
Yield optimization requires systematic experimental design:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (toluene) may improve cyclization efficiency .
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate spirocyclization.
- Temperature Gradients : Stepwise heating (e.g., 100°C → 240°C) minimizes side reactions in P₂O₅-mediated syntheses .
- Byproduct Analysis : Use LC-MS or TLC to identify competing pathways (e.g., dimerization) and adjust stoichiometry .
How can computational chemistry aid in predicting the reactivity of this compound derivatives?
Advanced Research Question
Computational methods provide insights into electronic and steric effects:
- Density Functional Theory (DFT) : Calculates activation energies for ring-opening reactions or nucleophilic attacks on the aziridine moiety.
- Molecular Dynamics (MD) : Simulates solvent interactions to predict solubility or aggregation tendencies.
- Docking Studies : Models interactions with biological targets (e.g., enzymes in heterotopic ossification pathways) to guide SAR studies .
How should researchers address contradictory data in biological activity studies of spirocyclic amines?
Advanced Research Question
Contradictions in bioactivity data require rigorous analytical validation:
- Dose-Response Curves : Ensure linearity across concentrations to rule out assay saturation .
- Control Experiments : Test for off-target effects using structurally similar but inactive analogs.
- Meta-Analysis : Compare results across studies with standardized protocols (e.g., OECD guidelines) to identify confounding variables (e.g., cell line variability) .
- Reproducibility Checks : Independent replication of synthesis and bioassays minimizes batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
